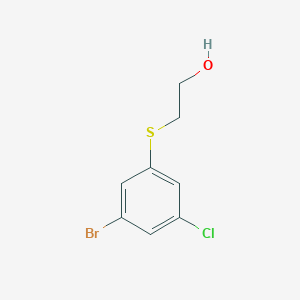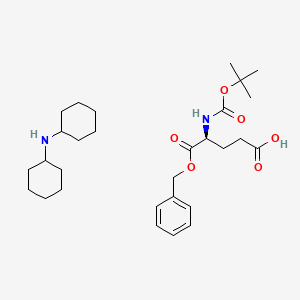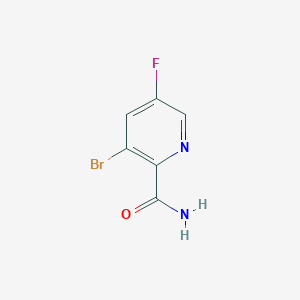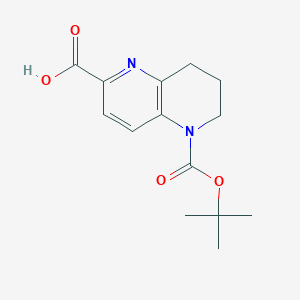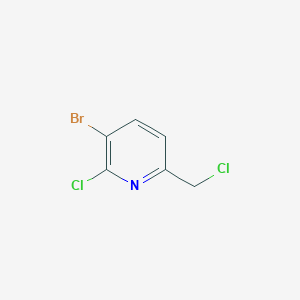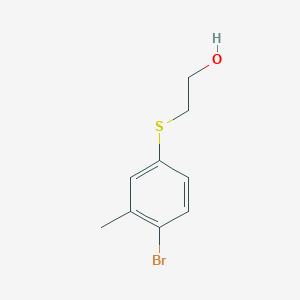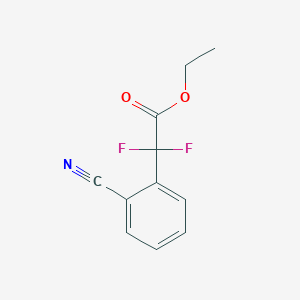
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate
Vue d'ensemble
Description
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a chemical compound with the molecular formula C11H11NO2 . The IUPAC name for this compound is ethyl (2-cyanophenyl)acetate .
Physical And Chemical Properties Analysis
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a solid at room temperature . It has a molecular weight of 189.21 . The compound should be stored in a sealed container in a dry room .Applications De Recherche Scientifique
Electrosynthesis Applications
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is used in electrosynthesis. For instance, ethyl-2,2-difluoro-2-trimethylsilylacetate, a related compound, was synthesized through electrolysis of ethyl-2-chloro-2,2-difluoroacetate, demonstrating its utility in synthesizing difluoromethylene building block precursors (Clavel et al., 2000).
Radical Reactions and Organic Synthesis
This chemical is involved in radical reactions with vinyl ethers, contributing to the synthesis of various organic compounds. For example, ethyl/methyl 2-bromo-2,2-difluoroacetate undergoes radical additions to vinyl ethers, aiding in the synthesis of difluoro or monofluoroacetyl-substituted acetals (Kondratov et al., 2015).
Reduction to 2,2-Difluoroethanol
Ethyl difluoroacetate is reduced using sodium borohydride to produce 2,2-difluoroethanol, a process impacted by factors like reaction temperature and solvent type. This demonstrates its role in producing important chemical intermediates (Luo Mengfei, 2012).
Visible-Light-Driven Acetylation
Under visible-light irradiation, ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes, leading to the direct 2,2-difluoroacetylation of compounds. This technique is crucial for synthesizing diverse difluoroalkanoates (Furukawa et al., 2020).
Synthesis of 2-Cyanoacrylates
In the synthesis of 2-cyanoacrylates, ethyl 2-cyano-3,3-dimethylthioacrylate, derived from ethyl cyanoacetate, undergoes various reactions to form compounds with significant antitumor activities. This showcases its potential in medicinal chemistry (Song et al., 2005).
Synthesis of Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, derivatives of ethyl 2-cyanoacetate, are used to synthesize various (trifluoromethyl)quinoline-3-carbonitrile derivatives, indicating its role in creating heterocyclic compounds (Darehkordi et al., 2018).
Antioxidant and Anti-Inflammatory Applications
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit significant in vitro antioxidant and in vivo anti-inflammatory activities, highlighting its potential in pharmaceutical applications (Madhavi & Sreeramya, 2017).
Lossen Rearrangement and Synthesis of Hydroxamic Acids
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is utilized in Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This highlights its importance in organic transformations (Thalluri et al., 2014).
Coupling Reagent in Organic Synthesis
Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate is used as a coupling reagent in esterification, thioesterification, amidation reactions, and peptide synthesis, emphasizing its role in facilitating complex organic syntheses (Thalluri et al., 2013).
Studies on Molecular Structure and Properties
Experimental and theoretical studies on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provide insights into its molecular structure, electronic transitions, and potential in non-linear optical applications (Rawat & Singh, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXQRKCMYVFNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)
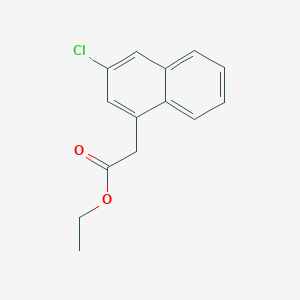
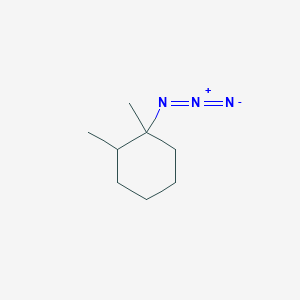
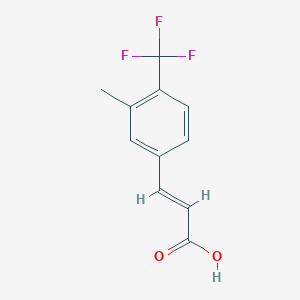
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)
